REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:4]([C:9](C(O)=O)=[O:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.O.[NH3:15]>C(O)C>[C:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[NH:2][CH3:1])(=[O:10])[NH2:15]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture is cooled to a room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals are collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=C(NC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |